An In-depth Technical Guide to the Chemical and Physical Properties of (S)-2-Methylbutanal
An In-depth Technical Guide to the Chemical and Physical Properties of (S)-2-Methylbutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Methylbutanal, a chiral aldehyde, is a volatile organic compound with significant relevance in the fields of flavor chemistry, metabolic research, and as a chiral building block in pharmaceutical synthesis. As a product of the metabolic breakdown of the essential amino acid L-isoleucine, its presence and concentration can serve as a biomarker for various metabolic states and diseases. This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-2-methylbutanal, detailed experimental protocols, and insights into its role in biological pathways and potential applications in drug development.
Chemical and Physical Properties
The chemical and physical properties of (S)-2-methylbutanal are summarized in the tables below. These properties are crucial for its handling, analysis, and application in various experimental and industrial settings.
Table 1: General and Physical Properties of (S)-2-Methylbutanal
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O | [1][2] |
| Molecular Weight | 86.13 g/mol | [1][2] |
| CAS Number | 1730-97-8 | [1] |
| Appearance | Colorless oil/liquid | [3] |
| Odor | Fruity, green, pungent, fresh, cocoa | [1] |
| Boiling Point | 90-92 °C | [3] |
| Density | 0.7988 g/cm³ | [1] |
| logP (Octanol/Water) | 1.231 (Crippen Calculated) | [1] |
Table 2: Solubility of (S)-2-Methylbutanal at 25°C
| Solvent | Solubility (g/L) |
| Water | 2.79 |
| Ethanol | 362.33 |
| Methanol | 337.56 |
| Isopropanol | 284.62 |
| Acetone | 264.65 |
| Dichloromethane | Soluble |
| Diethyl Ether | Soluble |
| Toluene | 65.28 |
| Tetrahydrofuran (THF) | 417.07 |
| Source: Scent.vn |
Table 3: Spectroscopic Data for 2-Methylbutanal (Racemic)
| Technique | Solvent | Key Peaks/Shifts (ppm) | Source |
| ¹H NMR (90 MHz) | CDCl₃ | 9.63 (aldehyde H), 2.36 (methine H), 1.70 & 1.43 (methylene H's), 1.10 (doublet, methyl H's), 0.96 (triplet, methyl H's) | [4] |
| ¹³C NMR (15.09 MHz) | CDCl₃ | 205.20 (C=O), 47.83 (CH), 23.63 (CH₂), 12.89 (CH₃), 11.36 (CH₃) | [2] |
Experimental Protocols
Synthesis of (S)-(+)-2-Methylbutanal
A common and efficient method for the synthesis of (S)-(+)-2-methylbutanal is the oxidation of the corresponding chiral alcohol, (S)-(-)-2-methyl-1-butanol.
Procedure:
-
A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer.
-
The flask is charged with 44.05 g (0.50 mol) of (S)-(-)-2-methyl-1-butanol, 0.78 g (5 mmol) of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), 170 mL of dichloromethane, and a solution of 5.95 g (0.050 mol) of potassium bromide in 25 mL of water.
-
The mixture is vigorously stirred and cooled to -10°C using a salt-ice bath.
-
550 mL (0.55 mol) of 1 M aqueous sodium hypochlorite (B82951) at pH 9.5 is added over 15-20 minutes, maintaining the reaction temperature between 10 and 15°C.
-
The mixture is stirred for an additional 3 minutes.
-
The orange organic phase is separated, and the aqueous phase is extracted with 50 mL of dichloromethane.
-
The combined organic extracts are washed sequentially with 100 mL of 10% aqueous hydrochloric acid containing 1.6 g of potassium iodide, 60 mL of 10% aqueous sodium thiosulfate, and 60 mL of water.
-
The organic phase is dried over anhydrous magnesium sulfate.
-
The product is purified by distillation at atmospheric pressure through a 20-cm Vigreux distilling column to yield (S)-(+)-2-methylbutanal as a colorless oil.[3]
Purification by Preparative Gas Chromatography (pGC)
For achieving high purity, particularly for separating from its structural isomer 3-methylbutanal, preparative gas chromatography is an effective method.
General Protocol Outline:
-
System: A preparative gas chromatograph equipped with a suitable column (e.g., non-polar or polar capillary column) and a fraction collector.
-
Sample Injection: An appropriate volume of the crude (S)-2-methylbutanal is injected.
-
Chromatographic Conditions: The oven temperature program, carrier gas flow rate, and other parameters are optimized to achieve baseline separation of (S)-2-methylbutanal from impurities.
-
Fraction Collection: The effluent corresponding to the (S)-2-methylbutanal peak is collected in a cooled trap.
-
Purity Analysis: The purity of the collected fraction is verified using analytical GC-MS.
Determination of Boiling Point (Micro Method)
Procedure:
-
A small amount of the purified (S)-2-methylbutanal (a few drops) is placed in a small test tube or a Durham tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath or Thiele tube).
-
The temperature is raised slowly until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
To determine the enantiomeric purity of (S)-2-methylbutanal, chiral GC-MS is employed.
General Protocol Outline:
-
Column: A chiral capillary column (e.g., Astec® CHIRALDEX® G-TA).[5]
-
Sample Preparation: The sample is diluted in a suitable solvent (e.g., dichloromethane).
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: An initial temperature of 40°C, held for 1 minute, followed by a ramp of 2°C/min to 180°C.[5]
-
MS Parameters: Standard electron ionization (EI) with a scan range appropriate for the mass of the analyte.
-
-
Data Analysis: The retention times of the (S) and (R) enantiomers are determined, and the enantiomeric excess is calculated from the peak areas.
Role in Drug Development and Asymmetric Synthesis
(S)-2-Methylbutanal serves as a valuable chiral building block in the asymmetric synthesis of pharmaceuticals.[6] The stereocenter at the C2 position can be incorporated into more complex molecules, where specific stereochemistry is often crucial for pharmacological activity. While direct examples of its use in blockbuster drugs are not widespread in public literature, its utility lies in the synthesis of chiral intermediates. For instance, chiral aldehydes are key precursors for the synthesis of chiral amines, alcohols, and carboxylic acids, which are common moieties in drug molecules. The development of efficient methods for the synthesis of enantiomerically pure compounds is a major focus in the pharmaceutical industry to improve drug efficacy and reduce side effects.[7][8]
Signaling Pathways and Biological Relevance
(S)-2-Methylbutanal is a key intermediate in the catabolism of the branched-chain amino acid L-isoleucine. This metabolic pathway is highly conserved and plays a crucial role in energy homeostasis. In humans, the breakdown of isoleucine occurs primarily in the mitochondria and yields acetyl-CoA and propionyl-CoA, which enter the citric acid cycle.
Isoleucine Catabolic Pathway and its Link to Metabolic Health
The catabolism of isoleucine is initiated by a transamination reaction, followed by oxidative decarboxylation of the resulting α-keto acid to form (S)-2-methylbutanoyl-CoA.[3][5] This intermediate is then further metabolized. Dysregulation of this pathway is associated with several metabolic disorders, including maple syrup urine disease.
Recent research has highlighted the significant role of dietary isoleucine in modulating metabolic health. Studies have shown that restricting dietary isoleucine can improve glucose tolerance and hepatic insulin (B600854) sensitivity.[9][10][11] This suggests a link between the intermediates of isoleucine metabolism, such as (S)-2-methylbutanal and its derivatives, and key signaling pathways like insulin signaling.
The diagram below illustrates the catabolic pathway of L-isoleucine, highlighting the position of (S)-2-methylbutanal and its connection to central metabolism and potential influence on signaling pathways.
The experimental workflow for the synthesis and purification of (S)-2-methylbutanal is depicted in the following diagram.
Conclusion
(S)-2-Methylbutanal is a molecule of considerable interest due to its distinct sensory properties, its role as a metabolic intermediate, and its potential as a chiral synthon. This guide has provided a detailed overview of its chemical and physical properties, along with robust experimental protocols for its synthesis, purification, and analysis. For researchers in drug development, the connection between isoleucine metabolism and metabolic diseases opens avenues for investigating (S)-2-methylbutanal and its derivatives as potential biomarkers or therapeutic targets. The continued exploration of its role in asymmetric synthesis will likely lead to novel applications in the construction of complex chiral molecules.
References
- 1. prepchem.com [prepchem.com]
- 2. S-2-Methylbutanal synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Methylbutyraldehyde(96-17-3) 1H NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dietary isoleucine content defines the metabolic and molecular response to a Western diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dietary isoleucine content modulates the metabolic and molecular response to a Western diet in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
